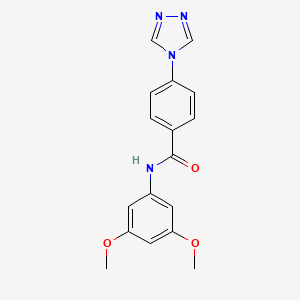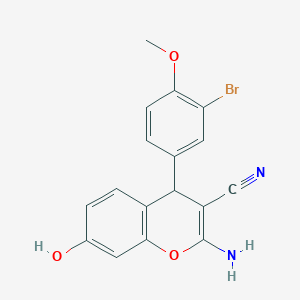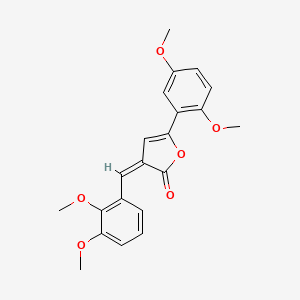
N-(3,5-dimethoxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethoxyphenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPTB and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of DMPTB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes. DMPTB has been shown to inhibit the activity of fatty acid synthase, which is involved in the synthesis of fatty acids. Additionally, DMPTB has been shown to inhibit the growth of various cancer cells, possibly by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
DMPTB has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of fatty acid synthase, which can lead to decreased lipid synthesis. DMPTB has also been shown to inhibit the growth of various cancer cells, possibly by inducing cell cycle arrest and apoptosis. Additionally, DMPTB has been shown to have anti-inflammatory and anti-fungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPTB has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. DMPTB has also been shown to have low toxicity in various cell lines. However, DMPTB has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, DMPTB has not been extensively tested in animal models, and its efficacy and safety in vivo are not yet known.
Direcciones Futuras
There are several future directions for research on DMPTB. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and fungal infections. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, DMPTB could be modified to improve its efficacy and reduce its toxicity. Finally, DMPTB could be tested in animal models to determine its efficacy and safety in vivo.
Conclusion:
DMPTB is a promising chemical compound that has shown potential in various scientific research applications. It has been synthesized using various methods and has been investigated for its anti-inflammatory, anti-tumor, and anti-fungal properties. DMPTB has also been tested as a potential inhibitor of the enzyme fatty acid synthase and has been investigated for its use in photodynamic therapy. While DMPTB has several advantages for lab experiments, its mechanism of action is not fully understood, and its efficacy and safety in vivo are not yet known. There are several future directions for research on DMPTB, including investigating its potential as a therapeutic agent, elucidating its mechanism of action, and testing it in animal models.
Métodos De Síntesis
DMPTB can be synthesized using various methods, but the most common method involves the reaction of 3,5-dimethoxyaniline with 4-(4H-1,2,4-triazol-4-yl)benzoyl chloride in the presence of a base. The reaction yields DMPTB as a white solid, which can be purified using column chromatography.
Aplicaciones Científicas De Investigación
DMPTB has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, anti-tumor, and anti-fungal properties. DMPTB has also been tested as a potential inhibitor of the enzyme fatty acid synthase, which is involved in the synthesis of fatty acids. Additionally, DMPTB has been investigated for its use in photodynamic therapy, which is a type of cancer treatment that involves the use of light and a photosensitizer to destroy cancer cells.
Propiedades
IUPAC Name |
N-(3,5-dimethoxyphenyl)-4-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c1-23-15-7-13(8-16(9-15)24-2)20-17(22)12-3-5-14(6-4-12)21-10-18-19-11-21/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEUHBBYTHPNDEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C=NN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({[2-(4-iodophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B4956341.png)


![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-(2-pyridinylmethyl)acetamide](/img/structure/B4956359.png)
![5-[(4-{[4-(4-fluorophenyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)carbonyl]-2-methyl-4(1H)-pyridinone](/img/structure/B4956360.png)
![4'-(4-fluorobenzyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4956364.png)

![N-(5-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide](/img/structure/B4956376.png)
![N-(4-ethylphenyl)-N'-{2-[4-(2-furoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4956378.png)
![N-(3-methoxyphenyl)-N'-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4956383.png)

![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4956391.png)
